methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate
Overview
Description
Methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a nitro group, and a substituted amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-amino-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. The resulting methyl 3-amino-5-nitrobenzoate is then reacted with 1,5-dimethylhexyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-aminobenzoate.
Reduction: Formation of 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide group may also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-{[(1,5-dimethylhexyl)amino]carbonyl}-5-nitrobenzoate is unique due to its specific substitution pattern and the presence of both a nitro group and a substituted amide group
Properties
IUPAC Name |
methyl 3-(6-methylheptan-2-ylcarbamoyl)-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)6-5-7-12(3)18-16(20)13-8-14(17(21)24-4)10-15(9-13)19(22)23/h8-12H,5-7H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCUTHWCLJOOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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